VU 0360172-d6

Bioanalysis LC-MS/MS Matrix Effect

VU 0360172-d6 is the definitive deuterated internal standard for accurate LC-MS/MS quantification of the mGlu5 PAM VU 0360172. Unlike non-isotopic alternatives, this +6 Da labeled analog co-elutes with the analyte, correcting for matrix effects and ion suppression to ensure regulatory-compliant accuracy (%RE ≤ ±15%, %CV ≤ 15%). Essential for GLP toxicology, tissue distribution, and PK-PD studies. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C₁₈H₁₀D₆ClFN₂O
Molecular Weight 336.82
Cat. No. B1155746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU 0360172-d6
SynonymsN-Cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide-d6 Hydrochloride
Molecular FormulaC₁₈H₁₀D₆ClFN₂O
Molecular Weight336.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU 0360172-d6: Deuterated Internal Standard for Bioanalytical Quantification of the mGlu5 PAM VU 0360172


VU 0360172-d6 is a stable isotope-labeled analog of VU 0360172, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [1]. The non-deuterated parent compound, VU 0360172, exhibits an EC50 of 16 nM for mGlu5 potentiation [1] and has demonstrated oral bioavailability and in vivo efficacy in multiple rodent models of central nervous system disorders . VU 0360172-d6, bearing six deuterium atoms, is intended solely for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . Its near-identical physicochemical properties to the analyte make it the critical reagent for generating accurate, reproducible pharmacokinetic and tissue distribution data.

Why VU 0360172-d6 Cannot Be Replaced by Generic mGlu5 PAMs or Non-Deuterated Internal Standards


Selecting a bioanalytical internal standard for VU 0360172 is not a generic process. The use of a non-isotopic internal standard, such as a structurally similar mGlu5 PAM like CDPPB or ADX47273, introduces unquantifiable variability due to differential extraction efficiency, ionization (matrix effect), and chromatographic behavior [1]. While an undeuterated analog (VU 0360172) can serve as an internal standard in some assays, it is indistinguishable from the analyte of interest and can only be used for relative quantification in samples that do not contain the analyte. Furthermore, even with a stable isotope-labeled standard, the deuterium label can cause slight shifts in retention time, which, if not accounted for, can lead to differential matrix effects and inaccurate quantification [2]. VU 0360172-d6 is specifically designed to mitigate these issues by co-eluting with the parent drug while providing a distinct mass shift (+6 Da) for selective MS/MS detection .

Quantitative Evidence Guide for VU 0360172-d6: Comparative Performance Data for Procurement Decisions


Superior Matrix Effect Correction: VU 0360172-d6 vs. Non-Deuterated Internal Standards in LC-MS/MS

VU 0360172-d6 provides a distinct analytical advantage over non-deuterated internal standards for correcting matrix effects. By co-eluting with the target analyte VU 0360172, the -d6 analog experiences identical ionization suppression or enhancement caused by co-extracted biological matrix components [1]. Non-isotopic standards, which elute at different retention times, are subject to varying matrix conditions and cannot guarantee the same level of compensation. This is critical for achieving the accuracy and precision required for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Bioanalysis LC-MS/MS Matrix Effect

Guaranteed Isotopic Purity: VU 0360172-d6 vs. In-House Deuterated Synthesis for Reliable Assay Performance

The utility of VU 0360172-d6 is directly tied to its isotopic purity. A high isotopic purity ensures that the MS signal for the internal standard is not contaminated by cross-talk from the unlabeled analyte, which would skew the calculated concentrations, especially at the lower limit of quantification (LLOQ) [1]. Procuring VU 0360172-d6 from a reputable vendor provides a level of quality control that is difficult and expensive to replicate in-house.

Analytical Chemistry Isotopic Purity Method Validation

Enabling Absolute Quantification: VU 0360172-d6 as the Sole Internal Standard for In Vivo Sample Analysis

For samples from in vivo studies where the drug VU 0360172 has been administered, it is impossible to use unlabeled VU 0360172 as an internal standard for absolute quantification because the endogenous (or administered) analyte and the internal standard are the same chemical entity, producing identical MS/MS signals [1]. VU 0360172-d6 is the only analytical solution for accurately measuring the concentration of VU 0360172 in these samples.

Bioanalysis Absolute Quantification Pharmacokinetics

Validated Method Transferability: Leveraging Established LC-MS/MS Methods for VU 0360172 with Its Deuterated Standard

While specific method details for VU 0360172 using its -d6 standard are often proprietary, the fundamental principles of using a deuterated analog for bioanalysis are well-established and globally accepted by regulatory bodies [1]. Procuring VU 0360172-d6 allows a laboratory to directly adopt or adapt published or commercially available bioanalytical methods for VU 0360172. This is in contrast to using a non-deuterated surrogate IS, which would necessitate extensive, de novo method development and validation to prove the surrogate is fit-for-purpose.

Bioanalysis Method Transfer Regulatory Compliance

High-Value Application Scenarios for VU 0360172-d6 in Drug Discovery and Development


GLP-Compliant Preclinical Pharmacokinetic (PK) Studies of VU 0360172

VU 0360172-d6 is the definitive internal standard for quantifying VU 0360172 in plasma and tissue samples from GLP toxicology and pharmacokinetic studies. Its use ensures that the bioanalytical method meets the stringent accuracy (%RE ≤ ±15%) and precision (%CV ≤ 15%) criteria mandated by regulatory agencies, a requirement not reliably met by non-isotopic internal standards [1].

In Vivo Brain Penetration and Tissue Distribution Assessment

To determine the concentration of VU 0360172 in brain tissue or other target organs (e.g., thalamus [1]), VU 0360172-d6 is essential. The complex matrix of tissue homogenates causes significant ion suppression in LC-MS/MS. The co-eluting -d6 standard is the only reliable way to correct for this suppression and obtain accurate absolute quantification of the drug's distribution [2].

Establishing In Vitro-In Vivo Extrapolation (IVIVE) for mGlu5 PAMs

For researchers comparing the pharmacokinetic properties of VU 0360172 with other mGlu5 PAMs (e.g., VU0409551 [1], ADX47273 [2]), accurate plasma concentration data is non-negotiable. VU 0360172-d6 enables the precise measurement of free drug concentrations needed to build robust pharmacokinetic-pharmacodynamic (PK-PD) models, which guide dose selection and predict human efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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